molecular formula C10H22 B092337 3,5-Dimethyloctane CAS No. 15869-93-9

3,5-Dimethyloctane

Cat. No.: B092337
CAS No.: 15869-93-9
M. Wt: 142.28 g/mol
InChI Key: VRHRGVJOUHJULC-UHFFFAOYSA-N
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Description

3,5-Dimethyloctane: is an organic compound classified as an alkane. It has the molecular formula C10H22 and consists of a chain of eight carbon atoms with two methyl groups attached to the third and fifth carbon atoms. This compound is a colorless liquid at room temperature and is known for its relatively simple structure among branched alkanes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethyloctane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of octane derivatives. For instance, 3,5-dimethylhexane can be subjected to a Friedel-Crafts alkylation reaction using methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the methyl groups at the desired positions on the octane chain.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic cracking and reforming processes of petroleum hydrocarbons. These processes involve breaking down larger hydrocarbon molecules into smaller, branched alkanes, including this compound. The separation and purification of the desired compound are achieved through distillation and other refining techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyloctane primarily undergoes reactions typical of alkanes, including:

    Oxidation: When subjected to combustion, this compound reacts with oxygen to produce carbon dioxide and water.

    Halogenation: It can undergo substitution reactions with halogens such as chlorine or bromine under ultraviolet light, resulting in the formation of halogenated derivatives.

    Cracking: Under high temperatures and pressures, this compound can be cracked into smaller hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Requires oxygen and an ignition source.

    Halogenation: Requires halogens (e.g., chlorine) and ultraviolet light.

    Cracking: Requires high temperatures and pressures, often in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

3,5-Dimethyloctane has several applications in scientific research:

Mechanism of Action

As an alkane, 3,5-Dimethyloctane does not have specific molecular targets or pathways. Its effects are primarily physical rather than biochemical. In combustion reactions, it releases energy in the form of heat and light. In halogenation reactions, the mechanism involves the formation of free radicals, leading to the substitution of hydrogen atoms with halogen atoms .

Comparison with Similar Compounds

    3,5-Dimethylheptane: Similar structure but with one less carbon atom.

    3,5-Dimethylhexane: Similar structure but with two fewer carbon atoms.

    3,5-Dimethylpentane: Similar structure but with three fewer carbon atoms.

Uniqueness: 3,5-Dimethyloctane is unique due to its specific branching pattern and chain length, which influence its physical and chemical properties. Compared to its shorter counterparts, it has a higher boiling point and different reactivity in halogenation and cracking reactions .

Properties

IUPAC Name

3,5-dimethyloctane
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InChI

InChI=1S/C10H22/c1-5-7-10(4)8-9(3)6-2/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VRHRGVJOUHJULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
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DSSTOX Substance ID

DTXSID90871246
Record name 3,5-Dimethyloctane
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Molecular Weight

142.28 g/mol
Source PubChem
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Physical Description

Liquid with an acird pungent odor; [Chem Service MSDS]
Record name 3,5-Dimethyloctane
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CAS No.

15869-93-9
Record name 3,5-Dimethyloctane
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Record name 3,5-Dimethyloctane
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Record name 3,5-Dimethyloctane
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Record name Octane, 3,5-dimethyl-
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Record name 3,5-dimethyloctane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 3,5-dimethyloctane and where has it been detected?

A1: this compound is an alkane, a type of hydrocarbon with the molecular formula C10H22. It has been identified as a volatile metabolite produced by certain microorganisms, such as Pseudomonas aeruginosa during its growth in tryptic soy broth []. Additionally, it has been found in the pyrolysis liquid derived from Pakistani cotton stalks [].

Q2: How is this compound detected in complex mixtures?

A2: Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to identify and quantify this compound within complex mixtures. In the context of bacterial VOC analysis, a technique called headspace solid-phase microextraction (HS-SPME) is often coupled with GC-MS to improve the sensitivity and selectivity of the analysis [].

Q3: Can you explain the significance of finding this compound in the context of bacterial identification?

A3: The presence and relative abundance of specific volatile organic compounds, including this compound, can differ between bacterial species. This information can be used to create an "odor fingerprint" for different bacteria. Researchers are exploring the use of electronic noses (E-noses) alongside techniques like GC-MS to rapidly and non-destructively differentiate between bacterial species based on their unique VOC profiles [].

Q4: Are there any potential applications of identifying this compound in food safety?

A4: The identification of this compound as a volatile metabolite of specific bacteria like Pseudomonas aeruginosa, which is known to cause food spoilage, could be valuable for developing rapid detection methods in the food industry []. This could lead to improved food safety measures and reduced food waste.

Q5: Are there any other industrial applications for this compound?

A5: While not directly addressed in the provided research, the identification of this compound in the pyrolysis liquid of cotton stalks suggests its potential presence in biofuels derived from this biomass source []. This finding highlights the importance of analyzing the composition of biofuels to optimize their properties and assess their environmental impact.

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